furan-2-yl(113C)methanol
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Overview
Description
Furan-2-yl(113C)methanol, also known as 2-furanmethanol, is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with a hydroxymethyl group. This compound is a colorless liquid with a boiling point of 170°C and is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-yl(113C)methanol can be synthesized through several methods. One common method involves the reduction of furfural using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In industrial settings, this compound is often produced by the catalytic hydrogenation of furfural. This process involves the use of a hydrogenation reactor where furfural is exposed to hydrogen gas in the presence of a metal catalyst, such as nickel or palladium. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(113C)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with catalysts like palladium on carbon or nickel.
Substitution: Halogenating agents such as thionyl chloride or nucleophiles like sodium hydride.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
Furan-2-yl(113C)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furan-2-yl(113C)methanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The hydroxymethyl group allows it to form hydrogen bonds with biological molecules, enhancing its reactivity and effectiveness .
Comparison with Similar Compounds
Furan-2-yl(113C)methanol can be compared with other similar compounds such as:
Furan-2-ylmethanethiol: This compound contains a sulfanylmethyl group instead of a hydroxymethyl group, giving it different chemical properties and applications.
Furan-2-carboxylic acid: An oxidized form of this compound, used in different industrial applications.
Tetrahydrofuran: A fully hydrogenated derivative of furan, widely used as a solvent in chemical reactions.
This compound is unique due to its specific reactivity and the presence of the hydroxymethyl group, which allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C5H6O2 |
---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
furan-2-yl(113C)methanol |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4+1 |
InChI Key |
XPFVYQJUAUNWIW-AZXPZELESA-N |
Isomeric SMILES |
C1=COC(=C1)[13CH2]O |
Canonical SMILES |
C1=COC(=C1)CO |
Origin of Product |
United States |
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